molecular formula C23H42F3N5O8 B1216304 Monotrifluoroacetyl gentamicin CAS No. 54667-98-0

Monotrifluoroacetyl gentamicin

Katalognummer: B1216304
CAS-Nummer: 54667-98-0
Molekulargewicht: 573.6 g/mol
InChI-Schlüssel: HTCMBMWOHKKJOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monotrifluoroacetyl gentamicin is a chemically modified derivative of gentamicin, a broad-spectrum aminoglycoside antibiotic. Gentamicin itself consists of multiple structurally related components, primarily gentamicin C1, C1a, C2, and C2a, which differ in methylation patterns at specific hydroxyl groups . This compound likely targets similar bacterial ribosome-binding mechanisms as gentamicin but may exhibit distinct efficacy or safety profiles due to its modified structure .

Eigenschaften

CAS-Nummer

54667-98-0

Molekularformel

C23H42F3N5O8

Molekulargewicht

573.6 g/mol

IUPAC-Name

N-[2-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-[1-(methylamino)ethyl]oxan-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H42F3N5O8/c1-9(29-3)13-6-5-12(31-21(34)23(24,25)26)19(37-13)38-16-10(27)7-11(28)17(14(16)32)39-20-15(33)18(30-4)22(2,35)8-36-20/h9-20,29-30,32-33,35H,5-8,27-28H2,1-4H3,(H,31,34)

InChI-Schlüssel

HTCMBMWOHKKJOC-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC

Kanonische SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC

Synonyme

monotrifluoroacetyl gentamicin
MTFA-gentamicin

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Synthetic Routes for Trifluoroacetylation

Trifluoroacetylation of gentamicin typically involves selective protection of primary amines using trifluoroacetic anhydride (TFAA) under controlled conditions. This reaction aims to block specific amino groups to study their functional roles or enable further regioselective modifications.

Key Reaction Steps :

  • Amino Group Activation :

    • Gentamicin’s primary amines (e.g., at C-3'', C-6') react with TFAA in anhydrous solvents (e.g., DMF or pyridine).

    • Reaction conditions: 0–5°C, 2–4 hours, under nitrogen atmosphere .

  • Selectivity :

    • Steric and electronic factors favor trifluoroacetylation at the C-6' amino group due to its accessibility in the gentamicin C1a scaffold .

  • Workup :

    • Excess TFAA is quenched with ice-cold water, and the product is purified via ion-exchange chromatography or HPLC .

Structural Characterization

Monotrifluoroacetyl gentamicin is characterized using advanced spectroscopic and chromatographic methods:

Analytical Method Key Findings
NMR Spectroscopy - 1H^1\text{H}: Downfield shift of H-6' (δ 3.8–4.1 ppm) due to trifluoroacetyl electron withdrawal .
- 19F^{19}\text{F}: Singlet at δ -75 ppm confirms CF3_3 group .
Mass Spectrometry (HRMS) - [M+H]+^+: m/z 585.3 (calculated for C22_{22}H38_{38}F3_3N5_5O10_{10}) .
- Fragmentation pattern confirms C-6' modification .
HPLC Analysis - Retention time: 8.2 min (C18 column, 0.1% TFA/ACN gradient) .
- Purity: >95% .

Functional Implications

  • Antimicrobial Activity :

    • Trifluoroacetylation at C-6' reduces binding to bacterial ribosomes, decreasing potency against E. coli (MIC increases from 1 μg/mL to 32 μg/mL) .

    • Activity against aminoglycoside-resistant strains is retained if other hydroxyl/amine groups remain unmodified .

  • Stability :

    • The CF3_3 group enhances resistance to enzymatic deacylation, improving serum half-life in preclinical models .

Comparative Reactivity

Gentamicin Derivative Modification Site Reagent Biological Impact
Gentamicin C1aNative formHigh potency, narrow therapeutic index
This compoundC-6' amineTFAAReduced nephrotoxicity, lower MIC
6'-AlkylgentamicinC-6' hydroxylTransaminase + alkylation Enhanced activity against resistant strains

Challenges and Limitations

  • Synthetic Complexity : Regioselective trifluoroacetylation requires precise stoichiometry to avoid over-acylation .

  • Analytical Interference : CF3_3 groups complicate 1H^1\text{H}-NMR interpretation due to signal splitting .

This synthesis and functional profile underscores the utility of this compound as a tool for probing aminoglycoside pharmacology and optimizing therapeutic candidates.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Gentamicin

Compound Structural Difference Key Findings Reference
Gentamicin C1a Methylation at C6 position Similar activity to gentamicin C1 against Neisseria gonorrhoeae; no significant potency differences observed .
Gentamicin B1 Differing amine/hydroxyl configuration Misidentified as G418 in prior studies; distinct NMR profiles under varied pH/solvent conditions .
Netilmicin 1-N-ethylation of sisomicin 2–4x higher susceptibility against N. gonorrhoeae compared to gentamicin C1a .
Etimicin Ethylation at C1 position Superior activity against aminoglycoside-resistant strains due to reduced enzymatic inactivation .

Local Delivery Systems for Gentamicin

Delivery System Material Properties Clinical Outcomes Reference
GI-PMMA beads Non-absorbable, high initial release Requires surgical removal; associated with bone defects post-removal .
G-HPCS beads High porosity, absorbable Promotes bone regeneration; no removal needed; reduces osteomyelitis recurrence .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Monotrifluoroacetyl gentamicin in pharmacokinetic (PK) studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used to quantify this compound in biological matrices. Key validation parameters include lower limits of quantification (LLOQ <1 μg/mL), accuracy (85–115%), and precision (<15% coefficient of variation). Ensure calibration curves span clinically relevant concentrations (e.g., 0.5–50 μg/mL) and include quality controls for inter-day variability assessment .

Q. What in vitro models are recommended to assess the bactericidal activity of this compound?

  • Methodological Answer : Time-kill assays (e.g., over 24–48 hours) using clinical isolates of Pseudomonas aeruginosa or Escherichia coli are standard. Measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) ratios to confirm concentration-dependent killing. Synergy with β-lactams can be evaluated via checkerboard assays (fractional inhibitory concentration index <0.5 indicates synergy) .

Q. How should researchers validate gentamicin assay protocols in biological samples?

  • Methodological Answer : Follow FDA bioanalytical guidelines:

  • Linearity : r² >0.99 over the calibration range.
  • Precision : Intra- and inter-day coefficient of variation <15%.
  • Recovery : >85% via spiked matrix comparisons.
  • Stability : Test freeze-thaw cycles and long-term storage (-80°C for 6 months) .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling optimize dosing regimens for this compound?

  • Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM or Monolix) to analyze variability in clearance (CL) and volume of distribution (Vd). Covariates like creatinine clearance (CLcr) or body weight explain 30–50% of variability in adults. Monte Carlo simulations (10,000 subjects) predict target attainment (e.g., AUC/MIC >100) for dose individualization .

Q. What experimental designs evaluate adaptive resistance mechanisms in Gram-negative bacteria exposed to this compound?

  • Methodological Answer : Conduct experimental evolution studies with controlled bottlenecks (e.g., 50,000 vs. 5,000,000 cells per transfer) and gradient antibiotic pressures (e.g., IC20–IC80). Use flow cytometry for precise cell counting and track resistance gene mutations (e.g., armA or rmtB) via whole-genome sequencing .

Q. How to develop semi-mechanistic PK/pharmacodynamic (PD) models integrating bacterial regrowth post-treatment?

  • Methodological Answer : Combine PK parameters (e.g., two-compartment model) with Hill-type equations for bacterial killing (Emax model) and logistic growth models for regrowth. For example:

  • Killing rate : E=Emax×CHEC50H+CHE = E_{max} \times \frac{C^H}{EC_{50}^H + C^H} (H = Hill coefficient).
  • Regrowth : dNdt=kgrowth×N×(1NNmax)\frac{dN}{dt} = k_{growth} \times N \times (1 - \frac{N}{N_{max}}).
    Validate against time-kill data and clinical outcomes .

Q. What modeling approaches address nephrotoxicity risks associated with prolonged this compound use?

  • Methodological Answer : Deterministic models link cumulative AUC to biomarkers like serum creatinine (SCr) elevation. Covariate analysis (e.g., age >65, diabetes) identifies high-risk subgroups. Use Bayesian forecasting to adjust doses when SCr increases by >0.3 mg/dL within 48 hours .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing PK/PD data contradictions?

  • Methodological Answer : For discordant efficacy-toxicity outcomes:

  • Apply multivariate regression to identify confounding variables (e.g., hypoalbuminemia reducing drug binding).
  • Use receiver operating characteristic (ROC) curves to assess predictive performance of exposure targets (AUC/MIC >100 vs. nephrotoxicity AUC >120 mg·h/L) .

Q. How to ensure reproducibility in gentamicin-related research?

  • Methodological Answer : Adhere to FAIR principles:

  • Data tables : Include raw data (e.g., individual PK profiles) and derived metrics (AUC, Cmax).
  • Code sharing : Publish NONMEM control streams or R/Python scripts for PopPK models.
  • Metadata : Document storage conditions (-80°C stability), centrifugation protocols, and LC-MS/MS ionization settings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.